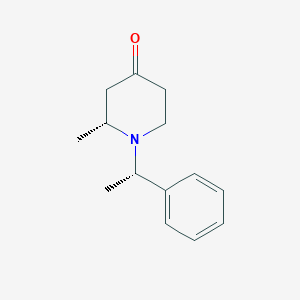

(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one

Description

Propriétés

IUPAC Name |

(2R)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGIRAQPVLKDBV-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Diastereoselective Synthesis of (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one: A Technical Guide for Advanced Drug Discovery

This in-depth technical guide provides a comprehensive protocol for the synthesis of (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one, a valuable chiral building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the underlying chemical principles and experimental considerations that ensure a successful and reproducible synthesis. The strategic use of a chiral auxiliary to control stereochemistry is a central theme, providing a powerful tool for the creation of complex molecular architectures.

Introduction: The Significance of Chiral Piperidones

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products. The introduction of stereocenters into this heterocyclic system dramatically expands its chemical space, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Specifically, 2-substituted 4-piperidones serve as versatile intermediates in the synthesis of more complex molecules, including analogues of drugs like donepezil, used in the treatment of Alzheimer's disease.[1] The precise control of stereochemistry at the 2-position is often critical for biological efficacy. This guide focuses on the diastereoselective synthesis of the (R,S) diastereomer of 2-Methyl-1-(1-phenylethyl)piperidin-4-one, leveraging the directing influence of a readily available chiral amine.

Synthetic Strategy: The Double Aza-Michael Reaction and Chiral Control

The core of this synthetic approach is a concise and atom-efficient double aza-Michael reaction.[1] This powerful C-N bond-forming strategy involves the conjugate addition of a primary amine to a divinyl ketone. The use of a chiral primary amine, in this case (S)-(-)-α-methylbenzylamine (also known as (S)-1-phenylethylamine), serves as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions.[2] Once the desired stereocenter is established, the auxiliary can be removed. In this protocol, the (S)-1-phenylethyl group not only participates in the ring formation but also influences the stereochemistry of the newly formed chiral center at the 2-position of the piperidone ring, leading to a mixture of diastereomers that can be separated.

The overall synthetic pathway is depicted below:

Figure 1: Overall synthetic workflow for (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one.

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed procedure and provides a robust method for the synthesis and purification of the target compound.[1]

Part 1: Synthesis of the Divinyl Ketone Intermediate

The precursor divinyl ketone is synthesized in a two-step sequence starting from a suitable vinyl aldehyde.

Step 1: Synthesis of the Dienol Intermediate

-

To a solution of the appropriate vinyl aldehyde (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add vinylmagnesium bromide (1.2 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dienol, which is often used in the next step without further purification.

Step 2: Oxidation to the Divinyl Ketone

-

Dissolve the crude dienol from the previous step in dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.5 equiv) portion-wise at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure divinyl ketone.

Part 2: Diastereoselective Double Aza-Michael Reaction

Synthesis of (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one and its (S,S) Diastereomer

-

Dissolve (S)-α-phenylethylamine (1.3 equiv) in acetonitrile.

-

Add a solution of aqueous sodium bicarbonate.

-

Cool the resulting suspension to 16 °C.

-

Slowly add a solution of the divinyl ketone (1.0 equiv) in acetonitrile over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and stir for 1 hour.

-

Remove the acetonitrile in vacuo.

-

Add ethyl acetate and stir for 15 minutes.

-

Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

Part 3: Purification and Characterization

The crude product from the double aza-Michael reaction is a mixture of two diastereomers: (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one and (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one. These diastereomers have different physical properties and can be separated by column chromatography.[3]

-

Purify the crude mixture by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 1:6 to 1:3).

-

The two diastereomers will elute at different retention factors (Rf). The (S,S) diastereomer typically elutes first, followed by the desired (R,S) diastereomer.[1]

-

Collect the fractions containing each pure diastereomer and concentrate under reduced pressure.

-

Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity. The stereochemistry can be confirmed by advanced NMR techniques such as NOESY, or by X-ray crystallography if suitable crystals can be obtained.

Quantitative Data Summary

| Reagent/Parameter | Quantity/Value | Notes |

| Part 1: Divinyl Ketone Synthesis | ||

| Vinyl Aldehyde | 1.0 equiv | Starting material for the dienol synthesis. |

| Vinylmagnesium Bromide | 1.2 equiv | Grignard reagent. |

| Dess-Martin Periodinane | 1.5 equiv | Oxidizing agent. |

| Part 2: Double Aza-Michael Reaction | ||

| Divinyl Ketone | 1.0 equiv | The Michael acceptor. |

| (S)-α-Phenylethylamine | 1.3 equiv | The chiral auxiliary and Michael donor. |

| Reaction Temperature | Reflux | In acetonitrile. |

| Reaction Time | 1 hour | After addition of the ketone. |

| Part 3: Purification | ||

| Column Chromatography | Silica Gel | Eluent: Ethyl acetate/Hexane gradient. |

| Yield of (R,S)-diastereomer | ~18% | Reported yield may vary.[1] |

| Yield of (S,S)-diastereomer | ~19% | Reported yield may vary.[1] |

Mechanistic Insights and Workflow Visualization

The diastereoselectivity of the reaction is established during the second intramolecular Michael addition, where the chiral environment created by the (S)-1-phenylethyl group influences the approach of the enolate to the pendant vinyl group.

Figure 2: Simplified mechanism of the double aza-Michael reaction.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the diastereoselective synthesis of (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one. By understanding the principles of the double aza-Michael reaction and the role of the chiral auxiliary, researchers can confidently apply this methodology to obtain this valuable chiral building block for applications in drug discovery and development. The ability to generate specific stereoisomers is paramount in modern medicinal chemistry, and this guide offers a practical and insightful approach to achieving this goal.

References

- Riley, T. N., et al. "Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)." Journal of Medicinal Chemistry 24.5 (1981): 555-560.

- Van Bever, W. F. M., et al. "N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and Related Compounds, a New Series of Potent Analgesics with an Unusual Structure." Journal of Medicinal Chemistry 17.7 (1974): 749-752.

-

"Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone." ResearchGate, 2008, .

- "Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]." ACS Publications, pubs.acs.org/doi/10.1021/jm00399a010.

- "Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities." PubMed, pubmed.ncbi.nlm.nih.gov/7752258/.

- "Chiral auxiliary." Wikipedia, en.wikipedia.org/wiki/Chiral_auxiliary.

- "Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues." ACS Omega, pubs.acs.org/doi/10.1021/acsomega.9b03649.

-

"The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge." Santai Technologies, .

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of Chiral 2-Substituted Piperidin-4-ones

Abstract

The 2-substituted piperidin-4-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2][3] The precise control of stereochemistry at the C2 position is paramount, as enantiomers often exhibit vastly different pharmacological profiles. This technical guide provides an in-depth analysis of modern, field-proven strategies for the stereoselective synthesis of these critical chiral building blocks. We will dissect the mechanistic underpinnings, operational details, and comparative advantages of key methodologies, including organocatalytic aza-Michael additions, transition-metal-catalyzed cyclizations, and asymmetric reduction techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge synthetic chemistry to access stereochemically pure piperidin-4-ones.

Introduction: The Strategic Importance of Chiral Piperidin-4-ones

The piperidine ring is one of the most ubiquitous N-heterocycles in drug discovery.[3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for targeting a wide array of biological receptors. Piperidin-4-ones, in particular, serve as versatile synthetic intermediates, allowing for further functionalization at the C4-carbonyl group to generate diverse libraries of drug candidates.[1]

The causality behind the intense focus on chiral 2-substituted piperidin-4-ones lies in the principles of stereospecific molecular recognition. The efficacy and safety of a drug are dictated by its interaction with chiral biological targets like enzymes and receptors. Consequently, the ability to synthesize a single, desired enantiomer is not merely an academic exercise but a fundamental requirement for the development of modern therapeutics. This guide explores the most robust and elegant solutions to this synthetic challenge.

Organocatalytic Aza-Michael Addition: A Cornerstone Strategy

The asymmetric aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, has become a highly effective and reliable method for the enantioselective construction of the piperidin-4-one core.[4] The power of this approach lies in the use of small-molecule chiral organocatalysts that create a chiral environment, directing the nucleophilic attack to a specific face of the electrophile.

Causality of Catalyst Action: Cinchona Alkaloids vs. Bifunctional Squaramides

Cinchona Alkaloid-Derived Primary Amines: These catalysts, derived from readily available natural products, operate through the formation of a chiral iminium ion intermediate.[4] The protonated catalyst condenses with the α,β-unsaturated ketone, lowering its LUMO and activating it for nucleophilic attack. The bulky, rigid structure of the cinchona backbone effectively shields one face of the iminium ion, forcing the incoming nitrogen nucleophile to approach from the less sterically hindered face, thereby inducing high stereoselectivity.

Bifunctional Squaramide Catalysts: Squaramides represent a more recent and highly powerful class of organocatalysts. Their efficacy stems from a dual-activation mechanism.[4] The squaramide moiety, with its two H-bond donor sites, activates the α,β-unsaturated ketone. Simultaneously, a Brønsted base site on the catalyst (e.g., a tertiary amine) activates the nitrogen nucleophile through hydrogen bonding, increasing its nucleophilicity. This simultaneous activation of both reaction partners in a defined chiral pocket leads to exceptional reactivity and stereocontrol.

Generalized Workflow for Organocatalytic Aza-Michael Reaction

Caption: Sequential workflow of the gold-catalyzed one-pot synthesis.

Asymmetric Reduction and Resolution Strategies

An alternative paradigm to building the chiral ring from acyclic precursors is to first construct a prochiral ring and then introduce chirality via an asymmetric reduction or resolve a racemic mixture.

Catalytic Asymmetric Hydrogenation

The asymmetric hydrogenation of N-acyl-2,3-dihydro-4-pyridones is a powerful method for accessing chiral piperidin-4-ones. [5]This transformation typically employs a transition metal catalyst (e.g., rhodium, iridium, or ruthenium) complexed with a chiral diphosphine ligand, such as BINAP. [6]The chiral ligand coordinates to the metal center, creating a chiral catalytic species that delivers hydrogen to one specific face of the double bond, resulting in a product with high enantiomeric excess.

Chemoenzymatic Kinetic Resolution

For cases where a racemic piperidin-4-one is easily accessible, chemoenzymatic resolution offers a green and highly selective pathway to obtain one enantiomer. A notable example involves the use of lipases, such as Candida antarctica lipase B (CAL-B), to selectively acylate one enantiomer of a precursor, such as a 4-hydroxypiperidine. [7]The acylated and unreacted enantiomers can then be easily separated. The unreacted enantiomer can be carried forward, or the acylated one can be deprotected to yield the desired chiral product. While this method is limited by a theoretical maximum yield of 50% for a single enantiomer, its exceptional selectivity makes it a valuable tool. [7]

Comparative Analysis and Future Outlook

The choice of synthetic strategy depends critically on the specific target molecule, desired scale, and available resources.

| Strategy | Key Advantages | Key Limitations | Stereocontrol Method |

| Organocatalytic Aza-Michael | High enantioselectivity, operational simplicity, metal-free. [4] | Substrate scope can be limited by the electronics of the Michael acceptor. | Chiral organocatalyst (e.g., squaramide). |

| Gold-Catalyzed Annulation | High modularity, excellent transfer of chirality, N-unsubstituted products. [8][9] | Requires multi-step precursor synthesis, use of a precious metal catalyst. | Chiral starting material (e.g., from sulfinyl imine). |

| Asymmetric Hydrogenation | Potentially high atom economy, well-established catalyst systems. [3][6] | Requires synthesis of prochiral pyridinone precursor, may require high pressures. | Chiral metal-ligand complex. |

| Chemoenzymatic Resolution | Exceptional selectivity, mild and environmentally benign conditions. [7] | Theoretical max yield of 50%, requires screening for a suitable enzyme. | Enzyme-mediated kinetic resolution. |

The field continues to evolve, with emerging trends focused on developing more sustainable and efficient methods. Future innovations will likely involve the application of photoredox catalysis for novel cyclization pathways, the development of more robust and recyclable organocatalysts, and the use of C-H activation logic to streamline synthetic routes, further enhancing the synthetic chemist's toolkit for accessing these vital chiral molecules.

Conclusion

The stereoselective synthesis of chiral 2-substituted piperidin-4-ones is a mature yet dynamic field of research, driven by the incessant demand for novel and stereochemically pure drug candidates. Strategies rooted in organocatalytic conjugate additions, transition-metal-catalyzed cyclizations, and asymmetric reductions provide powerful and reliable platforms for accessing these high-value compounds. A thorough understanding of the underlying mechanistic principles—the "why" behind each experimental choice—is essential for researchers to select and optimize the ideal synthetic route for their specific drug discovery and development objectives.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Chiral 2-Substituted 4-Piperidones via Aza-Michael Reaction.

- Cui, L., et al. (n.d.). A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. SciSpace.

- Wang, L., Zhang, X., & Ma, D. (n.d.). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters - ACS Publications.

- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

- MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution.

- Cui, L., et al. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH.

- ResearchGate. (n.d.). A new asymmetric synthetic route to substituted piperidines.

- PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.

- Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones.

- Raj, R. A., et al. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.

- Wikipedia. (n.d.). Asymmetric hydrogenation.

- Min, K., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

- ResearchGate. (n.d.). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine.

- The University of Liverpool Repository. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

- Mendeleev Communications. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres.

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Piperidone synthesis [organic-chemistry.org]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 7. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution | MDPI [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one

Abstract: This document provides a comprehensive technical framework for the spectroscopic analysis of the chiral piperidinone derivative, (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one. As a molecule with significant potential as a building block in medicinal chemistry and drug development, its unambiguous structural verification is paramount. In the absence of publicly available experimental data, this guide leverages established spectroscopic principles to predict the characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it furnishes detailed, field-proven protocols for the acquisition of high-fidelity data, designed to serve as a self-validating workflow for researchers. This guide is intended to empower scientists in pharmacology, organic synthesis, and analytical chemistry with the predictive knowledge and practical methodologies required to identify and characterize this specific diastereomer with high confidence.

Introduction: The Structural and Analytical Challenge

(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is a chiral heterocyclic compound featuring a piperidin-4-one core. Its structure is distinguished by two stereocenters: an (R) configuration at the C2 position of the piperidine ring, bearing a methyl group, and an (S) configuration at the benzylic carbon of the N-1 substituent. The precise three-dimensional arrangement of these chiral centers dictates the molecule's biological activity and interaction with other chiral entities, making stereospecific characterization a critical requirement.

The purpose of this whitepaper is to serve as a definitive guide for researchers undertaking the synthesis or analysis of this compound. We will first establish a predictive spectroscopic profile, detailing the anticipated signals and their underlying structural origins. Subsequently, we will present robust, standardized operating procedures for acquiring the necessary data using modern analytical instrumentation. This dual approach of prediction and protocol ensures that researchers are equipped not only to interpret their results but also to generate data of the highest quality and reliability.

Molecular Structure and Atom Numbering:

For clarity, the following atom numbering scheme will be used throughout this guide:

Figure 1: Structure and IUPAC numbering for (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one.

Part I: Predicted Spectroscopic Signatures

The following sections detail the predicted spectroscopic data. These predictions are derived from foundational principles of spectroscopy and analysis of structurally analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the molecule's asymmetry. The two chiral centers render the geminal protons on the piperidine ring (at C3, C5, and C6) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, each coupling to the other.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom Number | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |

|---|---|---|---|---|

| H-Ar (C11-C15) | 7.25 - 7.40 | m | 5H | Aromatic protons of the phenyl group. |

| H-8 | 3.80 - 4.00 | q | 1H | Benzylic proton, coupled to the H-9 methyl group (quartet, J ≈ 6.5-7.0 Hz). Deshielded by the adjacent nitrogen and phenyl ring. |

| H-2 | 2.90 - 3.10 | m | 1H | Methine proton on the piperidine ring, deshielded by nitrogen. Complex multiplicity due to coupling with H-9 methyl and H-3 protons. |

| H-6a, H-6b | 2.75 - 2.95 (a), 2.40 - 2.60 (b) | m | 2H | Diastereotopic protons alpha to nitrogen. The axial/equatorial arrangement and coupling to H-5 protons will result in complex multiplets. |

| H-3a, H-3b | 2.55 - 2.75 (a), 2.25 - 2.45 (b) | m | 2H | Diastereotopic protons alpha to the carbonyl group. Deshielded by the C=O group. |

| H-5a, H-5b | 2.10 - 2.30 | m | 2H | Diastereotopic protons on the piperidine ring. |

| H-9 | 1.40 - 1.55 | d | 3H | Methyl protons coupled to the H-8 methine (doublet, J ≈ 6.5-7.0 Hz). |

| H-7 | 1.10 - 1.25 | d | 3H | Methyl protons on the piperidine ring, coupled to the H-2 methine (doublet, J ≈ 6.0-6.5 Hz). |

¹³C NMR Spectroscopy (Predicted)

The broadband proton-decoupled ¹³C NMR spectrum is predicted to show 12 distinct signals, as two of the aromatic carbons (C12/C14 and C11/C15) are equivalent by symmetry.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Number | Predicted Shift (δ, ppm) | Carbon Type | Rationale |

|---|---|---|---|

| C-4 | 208.0 - 211.0 | C | Ketone carbonyl carbon, strongly deshielded. |

| C-10 | 142.0 - 144.0 | C | Quaternary aromatic carbon attached to the ethyl group. |

| C-12, C-14 | 128.0 - 129.0 | CH | Aromatic carbons. |

| C-11, C-15 | 127.0 - 128.0 | CH | Aromatic carbons. |

| C-13 | 126.5 - 127.5 | CH | Aromatic carbon. |

| C-8 | 62.0 - 65.0 | CH | Benzylic methine carbon, deshielded by nitrogen and phenyl ring. |

| C-2 | 58.0 - 61.0 | CH | Methine carbon alpha to nitrogen. |

| C-6 | 52.0 - 55.0 | CH₂ | Methylene carbon alpha to nitrogen. |

| C-3 | 40.0 - 43.0 | CH₂ | Methylene carbon alpha to the carbonyl. |

| C-5 | 38.0 - 41.0 | CH₂ | Methylene carbon on the piperidine ring. |

| C-9 | 18.0 - 21.0 | CH₃ | Methyl carbon of the phenylethyl group. |

| C-7 | 14.0 - 17.0 | CH₃ | Methyl carbon at the C-2 position. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong carbonyl stretch. The presence of both aromatic and aliphatic C-H bonds will also be evident.

Table 3: Predicted FT-IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3030 - 3080 | Medium-Weak | C-H Stretch | Aromatic (C=C-H) |

| 2850 - 2980 | Medium | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1715 | Strong | C=O Stretch | Ketone |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1100 - 1250 | Medium | C-N Stretch | Tertiary Amine |

| 700, 750 | Strong | C-H Bend | Monosubstituted Benzene |

Mass Spectrometry (MS) (Predicted)

High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion ([M+H]⁺). Tandem MS (MS/MS) would induce fragmentation, with the most probable cleavage occurring at the benzylic C8-C10 bond due to the stability of the resulting resonance-stabilized cation.

-

Molecular Formula: C₁₄H₁₉NO

-

Monoisotopic Mass: 217.1467 g/mol

-

Predicted [M+H]⁺ (ESI): m/z 218.1540

Table 4: Predicted Major Mass Fragments (ESI-MS/MS)

| Predicted m/z | Proposed Fragment Formula | Fragmentation Pathway |

|---|---|---|

| 105.0704 | [C₈H₉]⁺ | Benzylic Cleavage: Scission of the C8-N1 bond, forming the stable 1-phenylethyl cation. This is expected to be the base peak. |

| 114.0913 | [C₆H₁₂NO]⁺ | Cleavage of the C8-N1 bond with charge retention on the piperidinone fragment. |

| 188.1434 | [C₁₃H₁₈]⁺ | Loss of the formyl radical (CHO) from the piperidinone ring. |

Caption: Predicted major fragmentation pathway in ESI-MS/MS.

Part II: Standardized Protocols for Data Acquisition

To ensure data is both reproducible and of high quality, the following standardized protocols are recommended. The causality for these choices lies in balancing signal-to-noise, resolution, and experimental time for a small organic molecule of this nature.

Caption: General experimental workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[1]

-

Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher. Ensure the probe is tuned and matched for ¹H and ¹³C frequencies.[2] Lock the field on the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.[3]

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: 12-15 ppm, centered around 5 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for quantitative integration.[3]

-

Number of Scans: 8-16, to achieve adequate signal-to-noise.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Sequence: Standard proton-decoupled single-pulse with NOE (zgpg30).

-

Spectral Width: ~220-240 ppm, centered around 100 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048, depending on sample concentration.

-

-

2D NMR (COSY, HSQC): Utilize standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3).[4] Acquire with sufficient resolution in the indirect dimension (at least 256 increments) to resolve cross-peaks.

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation: Place a small amount (<1 mg) of the neat compound (if an oil or solid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[5]

-

Background Collection: Ensure the ATR crystal is clean by wiping with isopropanol and allowing it to dry. Collect a background spectrum of the empty crystal.[6]

-

Sample Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Resolution: 4 cm⁻¹.

-

Scan Range: 4000 - 600 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.[5]

-

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a stock solution of the compound in methanol (MeOH) at ~1 mg/mL. Create a dilute solution for injection by diluting the stock solution 1:1000 in 50:50 acetonitrile/water with 0.1% formic acid. The acid promotes protonation for positive ion mode ESI.[7]

-

Instrument Setup (ESI-QTOF):

-

Infusion: Directly infuse the sample via a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 100 - 150 °C.

-

-

Data Acquisition:

-

MS Scan Range: m/z 50 - 500.

-

Acquisition Mode: Acquire full scan MS data. For fragmentation data, use tandem MS (MS/MS) mode, selecting the predicted [M+H]⁺ ion (m/z 218.15) as the precursor and applying a collision energy of 10-40 eV to induce fragmentation.

-

Part III: Synergistic Data Interpretation for Structural Verification

No single technique is sufficient for unambiguous structure elucidation. The authoritative power of this analysis comes from the synergistic integration of all data, where each result cross-validates the others.

Caption: Logic diagram for synergistic structure verification.

-

Establish the Foundation: HRMS provides the high-accuracy molecular formula (C₁₄H₁₉NO), which is the fundamental starting point. IR spectroscopy offers rapid confirmation of the key ketone functional group (C=O) and the presence of aromatic/aliphatic moieties.

-

Build the Skeleton: The ¹³C NMR spectrum confirms the presence of 14 carbon atoms (or 12 unique signals due to symmetry), while DEPT experiments differentiate them into the predicted types (2 x CH₃, 3 x CH₂, 7 x CH, 2 x C).

-

Assign the Atoms: ¹H NMR provides the proton count and their local electronic environments. The true power emerges with 2D NMR:

-

COSY (Correlation Spectroscopy) reveals which protons are coupled (i.e., on adjacent carbons), allowing one to trace the spin systems through the phenylethyl and piperidinone fragments.

-

HSQC (Heteronuclear Single Quantum Coherence) unambiguously links each proton signal to its directly attached carbon signal from the ¹³C spectrum.

-

-

Confirm the Final Structure: By integrating all data—the correct formula (MS), the correct functional groups (IR), the correct number and type of atoms (¹³C), and the correct connectivity map (¹H, COSY, HSQC)—the proposed structure of (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one can be verified with an exceptionally high degree of confidence.

Conclusion

This guide establishes a predictive yet robust framework for the comprehensive spectroscopic characterization of (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a reference benchmark for researchers. The detailed acquisition protocols provide a self-validating system for generating high-quality, reliable data. By employing this synergistic, multi-technique approach, scientists in drug discovery and organic synthesis can confidently verify the identity, purity, and structure of this specific chiral diastereomer, ensuring the integrity of their subsequent research and development efforts.

References

-

Pandiarajan, K., et al. "¹³C and ¹H NMR spectral studies of some piperidin-4-one oximes." Magnetic Resonance in Chemistry, vol. 26, no. 2, 1988, pp. 135-140. Wiley Online Library, [Link].

-

University of Toronto Scarborough. "Bruker Alpha-P ATR FTIR Standard Operating Procedure." UTSC, [Link].

-

Moseley, H. N., et al. "NMR data collection and analysis protocol for high-throughput protein structure determination." Proceedings of the National Academy of Sciences, vol. 104, no. 33, 2007, pp. 13237-13242. PNAS, [Link].

-

Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent, [Link].

-

University of Wisconsin-Madison. "1H NMR Protocol for Beginners DRX-400." UW-Madison Chemistry, [Link].

-

UTHSCSA. "Step-by-step procedure for NMR data acquisition." UTHSCSA, [Link].

-

R-NMR. "SOP data acquisition." R-NMR, [Link].

-

Arumugam, N., et al. "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." Magnetic Resonance in Chemistry, vol. 49, no. 10, 2011, pp. 649-656. PubMed, [Link].

-

Klüfers, P., et al. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." Beilstein Journal of Organic Chemistry, vol. 12, 2016, pp. 2573-2584. NCBI, [Link].

-

D'Hondt, M., et al. "A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation." Mass Spectrometry Reviews, vol. 35, no. 4, 2016, pp. 557-578. NCBI, [Link].

-

Celińska, J., et al. "Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry." Problems of Forensic Sciences, vol. 118, 2020, pp. 157-169. ResearchGate, [Link].

-

St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY (PART-5, PPT-11)." SPCMC, [Link].

-

Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy." Specac, [Link].

-

Larive, C. K., et al. "Acquiring 1H and 13C Spectra." eMagRes, 2018. Wiley, [Link].

-

Mettler Toledo. "ATR-FTIR Spectroscopy Basics." Mettler Toledo, [Link].

-

LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, [Link].

-

University of Arizona. "fourier transform infrared spectroscopy." UArizona, [Link].

-

LibreTexts. "4.10: ESI-QTOF-MS Coupled to HPLC and its Application for Food Safety." Chemistry LibreTexts, [Link].

-

Chemguide. "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS." Chemguide, [Link].

Sources

- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. r-nmr.eu [r-nmr.eu]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. mse.washington.edu [mse.washington.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of N-phenylethyl-2-methylpiperidin-4-one

This guide provides a comprehensive technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-phenylethyl-2-methylpiperidin-4-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound, offering insights into spectral interpretation, experimental protocols, and the conformational dynamics at play.

Introduction: The Significance of N-phenylethyl-2-methylpiperidin-4-one and NMR Analysis

N-phenylethyl-2-methylpiperidin-4-one is a derivative of 4-piperidone, a class of compounds with significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules.[1] The structural characterization of such compounds is paramount for understanding their biological activity and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[2] By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a detailed map of the atomic connectivity and stereochemistry can be constructed. This guide will systematically dissect the NMR data of N-phenylethyl-2-methylpiperidin-4-one to provide a clear and authoritative structural assignment.

I. Molecular Structure and Conformational Considerations

The foundational step in NMR analysis is a thorough understanding of the molecule's structure and potential conformations. N-phenylethyl-2-methylpiperidin-4-one consists of a piperidin-4-one ring N-substituted with a phenylethyl group and a methyl group at the C2 position. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the conformational equilibrium. For N-phenylethyl-2-methylpiperidin-4-one, two primary chair conformers are possible, differing in the axial or equatorial orientation of the 2-methyl group. The bulky N-phenylethyl group is expected to predominantly occupy the equatorial position to minimize steric hindrance. The preferred conformation of the 2-methyl group will have a significant impact on the observed chemical shifts and coupling constants of the piperidine ring protons. Computational analysis and NOE experiments can provide deeper insights into the dominant conformation in solution.[3]

II. Experimental Protocols: Ensuring High-Quality NMR Data

The acquisition of high-resolution and artifact-free NMR spectra is critically dependent on meticulous sample preparation and appropriate instrument parameter selection.

A. Sample Preparation: A Self-Validating System

A robust sample preparation protocol is the cornerstone of reliable NMR analysis. The following steps ensure a homogenous sample, free from paramagnetic impurities and particulates that can degrade spectral quality.

Protocol:

-

Glassware Preparation: All glassware, including vials and Pasteur pipettes, must be thoroughly cleaned with a suitable solvent (e.g., acetone) and dried in an oven to remove any organic residues and moisture. NMR tubes should be of high quality and stored in a dust-free environment.[4]

-

Sample Weighing: Accurately weigh 5-10 mg of N-phenylethyl-2-methylpiperidin-4-one for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[4] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

Solvent Selection and Dissolution: Choose a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[4] Gently swirl the vial to ensure complete dissolution.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra, allowing for accurate chemical shift calibration.[5]

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

subgraph "cluster_Preparation" { label="Preparation"; style="filled"; color="#F1F3F4"; "Clean_Glassware" [label="Clean & Dry\nGlassware & NMR Tube"]; }

subgraph "cluster_Sample" { label="Sample Handling"; style="filled"; color="#F1F3F4"; "Weigh_Sample" [label="Weigh Sample\n(5-10 mg for ¹H, 20-50 mg for ¹³C)"]; "Dissolve" [label="Dissolve in\nDeuterated Solvent\n(e.g., CDCl₃)"]; "Add_Standard" [label="Add Internal\nStandard (TMS)"]; }

subgraph "cluster_Finalization" { label="Finalization"; style="filled"; color="#F1F3F4"; "Filter_Transfer" [label="Filter and Transfer\nto NMR Tube"]; "Cap_Label" [label="Cap and Label\nNMR Tube"]; }

"Clean_Glassware" -> "Weigh_Sample" [label="Ensures purity"]; "Weigh_Sample" -> "Dissolve" [label="Creates solution"]; "Dissolve" -> "Add_Standard" [label="For referencing"]; "Add_Standard" -> "Filter_Transfer" [label="Removes particulates"]; "Filter_Transfer" -> "Cap_Label" [label="Ready for analysis"]; }

Figure 2: Workflow for robust NMR sample preparation.B. NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, to achieve a good signal-to-noise ratio.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Number of Scans: 1024 or more, due to the lower sensitivity.

-

Spectral Width: Approximately 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

III. ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environment in the molecule. The predicted ¹H NMR spectrum of N-phenylethyl-2-methylpiperidin-4-one is analyzed below, with assignments based on chemical shift principles and coupling patterns.

A. Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Influencing Factors |

| H-Ar (ortho, meta, para) | 7.20 - 7.35 | Multiplet (m) | 5H | Aromatic ring currents. |

| H-α (phenylethyl) | ~2.85 | Triplet (t) | 2H | Deshielded by adjacent nitrogen and phenyl group. |

| H-β (phenylethyl) | ~2.75 | Triplet (t) | 2H | Deshielded by adjacent nitrogen. |

| H-2 (piperidine) | ~2.90 | Multiplet (m) | 1H | Adjacent to nitrogen and methyl group. |

| H-3 (piperidine, axial & equatorial) | 2.40 - 2.60 | Multiplet (m) | 2H | Diastereotopic protons adjacent to a carbonyl group. |

| H-5 (piperidine, axial & equatorial) | 2.50 - 2.70 | Multiplet (m) | 2H | Diastereotopic protons adjacent to a carbonyl group. |

| H-6 (piperidine, axial & equatorial) | 2.20 - 2.40 | Multiplet (m) | 2H | Adjacent to nitrogen. |

| 2-CH₃ | ~1.05 | Doublet (d) | 3H | Shielded alkyl group, split by H-2. |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

B. Interpretation and Rationale

-

Aromatic Region (7.20 - 7.35 ppm): The five protons of the phenyl ring on the N-phenylethyl group are expected to resonate in this region as a complex multiplet. The electron-donating nature of the ethyl group will have a minor effect on their chemical shifts.

-

Phenylethyl Protons (H-α and H-β): The two methylene groups of the phenylethyl substituent will appear as triplets, assuming free rotation around the C-C bond. The H-α protons, being closer to the electronegative nitrogen atom, are expected to be slightly more deshielded than the H-β protons.

-

Piperidine Ring Protons: The protons on the piperidine ring exhibit more complex signals due to the chair conformation and the presence of substituents.

-

H-2: This proton is adjacent to both the nitrogen atom and the methyl group, leading to a downfield shift and a complex multiplet due to coupling with the 2-CH₃ protons and the H-3 protons.

-

H-3 and H-5: The methylene protons at the C3 and C5 positions are diastereotopic, meaning they are chemically non-equivalent. They are expected to appear as complex multiplets. Their proximity to the electron-withdrawing carbonyl group at C4 causes a significant downfield shift.

-

H-6: The methylene protons at the C6 position, adjacent to the nitrogen, will also be deshielded and appear as a multiplet.

-

-

2-Methyl Protons: The methyl group at the C2 position is in an aliphatic environment and is therefore expected to be the most shielded (upfield) signal. It will appear as a doublet due to coupling with the single proton at the C2 position. The magnitude of this coupling constant (typically around 6-7 Hz) is characteristic of vicinal coupling in such systems.[6]

IV. ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom in the molecule. This allows for a straightforward count of the carbon environments and provides information about their electronic environment.

A. Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Influencing Factors |

| C=O (C-4) | ~208 | Carbonyl carbon, highly deshielded. |

| C-Ar (ipso) | ~140 | Aromatic carbon attached to the ethyl group. |

| C-Ar (ortho, meta, para) | 126 - 129 | Aromatic carbons. |

| C-2 (piperidine) | ~58 | Adjacent to nitrogen and substituted with a methyl group. |

| C-6 (piperidine) | ~53 | Adjacent to nitrogen. |

| C-α (phenylethyl) | ~60 | Adjacent to nitrogen. |

| C-β (phenylethyl) | ~34 | Aliphatic carbon. |

| C-3 (piperidine) | ~41 | Adjacent to the carbonyl group. |

| C-5 (piperidine) | ~41 | Adjacent to the carbonyl group. |

| 2-CH₃ | ~15 | Shielded alkyl carbon. |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

B. Interpretation and Rationale

-

Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded carbon in the molecule, typically resonating well above 200 ppm.

-

Aromatic Carbons: The carbons of the phenyl ring will appear in the typical aromatic region of 120-140 ppm. The ipso-carbon (attached to the ethyl group) will have a distinct chemical shift from the ortho, meta, and para carbons.

-

Piperidine Ring Carbons:

-

C-2 and C-6: These carbons, being directly attached to the electronegative nitrogen atom, are significantly deshielded and appear in the 50-60 ppm range. The presence of the methyl group on C-2 will likely cause a slight downfield shift compared to C-6.

-

C-3 and C-5: These carbons are alpha to the carbonyl group, which also causes a deshielding effect, placing their signals around 41 ppm.

-

-

Phenylethyl Carbons (C-α and C-β): The C-α carbon, bonded to the nitrogen, is more deshielded than the C-β carbon.

-

2-Methyl Carbon: The methyl carbon is the most shielded carbon in the molecule, appearing at the highest field (lowest ppm value).

V. Advanced NMR Techniques for Unambiguous Assignment

For a molecule with several overlapping proton signals, two-dimensional (2D) NMR experiments are invaluable for definitive structural assignment.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For instance, it would show correlations between H-2 and the 2-CH₃ protons, as well as between adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-5 with H-6).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[7] This is a powerful tool for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the doublet at ~1.05 ppm would show a correlation to the carbon signal at ~15 ppm, confirming the assignment of the 2-methyl group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[7] This is crucial for piecing together the molecular skeleton. For example, the protons of the 2-CH₃ group would show a correlation to C-2 and C-3, while the H-α protons of the phenylethyl group would show correlations to the ipso-carbon of the phenyl ring and C-2 and C-6 of the piperidine ring.

"Structure" [label="Molecular Structure &\nConformational Analysis"]; "1H_NMR" [label="1D ¹H NMR\n(Chemical Shift, Multiplicity, Integration)"]; "13C_NMR" [label="1D ¹³C NMR\n(Chemical Shift)"]; "2D_NMR" [label="2D NMR\n(COSY, HSQC, HMBC)"]; "Assignment" [label="Unambiguous Structural\nAssignment"];

"Structure" -> "1H_NMR"; "Structure" -> "13C_NMR"; "1H_NMR" -> "2D_NMR" [label="Initial Hypothesis"]; "13C_NMR" -> "2D_NMR" [label="Carbon Environments"]; "2D_NMR" -> "Assignment" [label="Definitive Correlations"]; }

Figure 3: Logical workflow for NMR-based structure elucidation.Conclusion

The comprehensive ¹H and ¹³C NMR analysis of N-phenylethyl-2-methylpiperidin-4-one, supported by a robust experimental protocol and the application of advanced 2D NMR techniques, allows for its complete and unambiguous structural characterization. The predicted spectral data presented in this guide provide a solid foundation for researchers working with this compound. The chemical shifts and coupling constants are highly sensitive to the conformational state of the piperidine ring, and further studies, such as variable temperature NMR or NOESY experiments, could provide deeper insights into its dynamic behavior in solution. This detailed understanding of the molecular structure is fundamental for rational drug design and the development of novel therapeutics based on the piperidin-4-one scaffold.

References

-

Balasubramanian, S., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. Available at: [Link]

-

Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance. Available at: [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

SWGDRUG. (2019). N-Phenethyl-4-piperidone. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

-

Zhang, Y., et al. (2008). Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations. Journal of Medicinal Chemistry, 51(12), 3526-39. Available at: [Link]

-

LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). NMR - Interpretation. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

-

Indian Journal of Chemistry. (2001). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Retrieved from [Link]

-

Synthesis and spectroscopic, studies of some new piperidin-4-one derivatives. (2018). Journal of Nusuk, 21(2). Available at: [Link]

-

The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. 1-Methyl-4-piperidone(1445-73-4) 1H NMR spectrum [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4- dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. swgdrug.org [swgdrug.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Unveiling the Stereochemical Landscape: A Technical Guide to the Crystal Structure of Chiral 2-Methyl-1-(1-phenylethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, crystallographic analysis, and structural characteristics of chiral 2-methyl-1-(1-phenylethyl)piperidin-4-one. This class of molecules is of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide array of pharmaceuticals. Understanding the precise three-dimensional arrangement of these chiral centers is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. While a specific crystal structure for 2-methyl-1-(1-phenylethyl)piperidin-4-one is not publicly available, this guide will leverage the crystallographic data of the closely related chiral piperidine derivative, 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, to provide a detailed and predictive analysis.

The Significance of Chiral Piperidones

The 4-piperidone unit serves as a crucial building block in the synthesis of complex heterocyclic compounds with diverse biological activities, including analgesic, anti-inflammatory, anticancer, and antibacterial properties. A notable example is its role as a precursor in the industrial synthesis of fentanyl, a potent μ-opioid receptor agonist. The introduction of chirality, as in 2-methyl-1-(1-phenylethyl)piperidin-4-one, adds a layer of complexity and specificity, allowing for stereoselective interactions with biological targets. The precise conformation of the piperidine ring and the spatial orientation of its substituents are critical determinants of pharmacological activity.

Synthesis and Crystallization

The synthesis of chiral N-substituted piperidin-4-ones can be achieved through various synthetic routes. A common approach involves the conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by Dieckmann condensation and subsequent decarboxylation.

Experimental Protocol: Synthesis of a Chiral N-Substituted Piperidin-4-one

This protocol is based on the synthesis of a similar chiral piperidin-4-one derivative.[1]

Step 1: Michael Addition

-

A solution of (R)-(-)-2-phenylglycinol (or a similar chiral amine) and an excess of ethyl acrylate in methanol is stirred overnight at room temperature (298 K).

-

The solvent is then removed under reduced pressure to yield the crude diester intermediate.

Step 2: Dieckmann Condensation and Decarboxylation

-

The crude diester is dissolved in an appropriate solvent (e.g., toluene) and treated with a strong base, such as sodium ethoxide, to induce intramolecular cyclization.

-

The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation to afford the desired chiral piperidin-4-one.

Step 3: Crystallization

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in an appropriate solvent system, such as a mixture of ethyl acetate and hexane.

X-ray Crystallography: A Tool for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Workflow for X-ray Crystallography

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of a Chiral Piperidin-4-one Analog

The crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one (I) provides valuable insights into the likely conformation of the target molecule.

The piperidine ring in this analog adopts a stable chair conformation. This is the most energetically favorable conformation for a six-membered ring, minimizing steric strain. The substituents on the ring will occupy either axial or equatorial positions, which significantly influences the molecule's reactivity and biological interactions.

Key Crystallographic Data for 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one (I)

| Parameter | Value |

| Chemical Formula | C₁₃H₁₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.8935 (3) |

| b (Å) | 13.0805 (7) |

| c (Å) | 7.5502 (4) |

| β (°) | 108.001 (2) |

| Volume (ų) | 553.33 (5) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.317 |

Data sourced from Romero et al., 2015.[1]

Conformational Analysis

The chair conformation of the piperidine ring is characterized by specific puckering parameters. For compound (I), the total puckering amplitude is Q = 0.553 (3) Å, with Cremer and Pople parameters of θ = 168.8 (3)° and φ = 171.8 (18)°.[1] The deviation from the ideal chair conformation (θ = 180°) can be attributed to the heterocyclic nature of the ring, with varying C-N and C-C bond lengths.[1]

In the crystal structure of (I), weak C—H⋯O hydrogen bonds link the molecules into supramolecular chains.

Spectroscopic Characterization

In the absence of a crystal structure for the specific target molecule, a combination of spectroscopic techniques is essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments. The coupling constants between adjacent protons can help to determine the relative stereochemistry of the substituents on the piperidine ring.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Mass Spectrometry (MS)

-

Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

Infrared (IR) Spectroscopy

-

Identifies the functional groups present in the molecule, such as the carbonyl group (C=O) of the piperidin-4-one, which typically shows a strong absorption band around 1715 cm⁻¹.

Conclusion

The structural analysis of chiral piperidin-4-one derivatives is crucial for understanding their chemical and biological properties. While the specific crystal structure of 2-methyl-1-(1-phenylethyl)piperidin-4-one remains to be determined, the detailed analysis of a close structural analog provides a robust framework for predicting its conformation and stereochemical features. The combination of synthesis, crystallization, X-ray diffraction, and spectroscopic techniques offers a powerful approach for the comprehensive characterization of these medicinally important compounds.

References

-

Romero, N., Bernès, S., Roa, L. F., Terán, J. L., & Gnecco, D. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(10), 1207–1211. [Link]

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Scribd. (n.d.). Crystallography of Piperidin-4-one. Retrieved from [Link]

-

Romero, N., Bernès, S., Roa, L. F., Terán, J. L., & Gnecco, D. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. IUCrData, 71(Pt 10), 1207–1211. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Piperidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2] Its prevalence is attributed to its favorable metabolic stability and its ability to serve as a versatile synthetic template.[3][4] The physicochemical properties of substituted piperidinone derivatives are paramount, as they profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.[5][6] This guide provides a comprehensive exploration of the key physicochemical parameters of substituted piperidinones, including lipophilicity, solubility, and ionization state (pKa). We will delve into the causal relationships between substituent effects and these properties, offering field-proven insights into experimental design and data interpretation. Furthermore, this document furnishes detailed, self-validating experimental protocols and computational workflows to empower researchers in their drug discovery endeavors.

The Piperidinone Core: A Privileged Scaffold in Drug Design

The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous feature in pharmaceuticals.[1][2] The introduction of a carbonyl group to form a piperidinone creates a polar moiety that can significantly impact a molecule's properties. Piperidinone derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects.[7][8][9] The versatility of the piperidinone ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological characteristics.[1][10]

The strategic placement of substituents on the piperidinone ring can modulate its conformation, which in turn affects its interaction with biological targets.[11][12] Stereoelectronic effects, such as hyperconjugation, play a crucial role in determining the conformational stability of the piperidinone ring system.[13] Understanding these structure-property relationships is fundamental to the rational design of novel therapeutic agents.

Critical Physicochemical Properties and Their Interplay

The journey of a drug from administration to its site of action is governed by a complex interplay of physicochemical properties. For substituted piperidinone derivatives, three key parameters demand meticulous attention: lipophilicity, solubility, and pKa.

Lipophilicity (logP/logD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[14] It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water.[15] For ionizable compounds like many piperidinone derivatives, the distribution coefficient (logD) at a specific pH is a more physiologically relevant measure.

The introduction of substituents can dramatically alter the lipophilicity of a piperidinone derivative. For instance, the addition of alkyl or aryl groups generally increases logP, enhancing membrane permeability.[5] Conversely, the incorporation of polar functional groups, such as hydroxyl or carboxyl moieties, will decrease logP, improving aqueous solubility.[16]

It is crucial to strike a delicate balance. While high lipophilicity can improve absorption, excessively high values can lead to poor solubility, increased metabolic liability, and non-specific binding to plasma proteins.[14][17] The optimal logP range for orally administered drugs is generally considered to be between 1 and 5.[14]

Aqueous Solubility: A Prerequisite for Absorption

For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[8] The solubility of piperidinone derivatives is influenced by factors such as their crystal lattice energy (reflected in the melting point) and their ability to form hydrogen bonds with water molecules.[18]

The presence of the polar carbonyl group in the piperidinone ring contributes to its moderate aqueous solubility. However, the introduction of large, non-polar substituents can significantly decrease solubility. Strategies to enhance the solubility of poorly soluble piperidinone derivatives include the introduction of ionizable groups or polar functionalities.

Ionization Constant (pKa): Dictating Charge State and Physiological Behavior

Many substituted piperidinone derivatives contain a basic nitrogen atom, making them weak bases that can exist in either an ionized (protonated) or unionized (neutral) form depending on the pH of the surrounding environment.[14] The pKa is the pH at which the ionized and unionized forms are present in equal concentrations.

The ionization state of a drug profoundly impacts its solubility, permeability, and interaction with its biological target.[19] The unionized form is generally more lipophilic and can more readily cross cell membranes.[14] In contrast, the ionized form often exhibits higher aqueous solubility. The pKa of the piperidine nitrogen can be modulated by the electronic effects of substituents on the ring. Electron-withdrawing groups will decrease the basicity (lower pKa), while electron-donating groups will increase it.

Experimental and Computational Workflows for Physicochemical Profiling

A robust assessment of the physicochemical properties of substituted piperidinone derivatives requires a combination of experimental measurements and in silico predictions.[15][20][21]

Diagram: Integrated Physicochemical Profiling Workflow

Caption: Integrated workflow for assessing the physicochemical properties of piperidinone derivatives.

Experimental Protocols

This classic method directly measures the partitioning of a compound between octanol and an aqueous buffer at a specific pH.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Prepare an aqueous buffer at the desired pH (e.g., pH 7.4 phosphate-buffered saline).

-

Pre-saturate the octanol with the aqueous buffer and the aqueous buffer with octanol by shaking them together overnight and then separating the layers.

-

-

Partitioning:

-

Add a small aliquot of the compound's stock solution to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated octanol.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and octanol layers.

-

Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

-

Calculation:

-

Calculate the logD using the formula: logD = log([Compound]octanol / [Compound]aqueous)

-

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Protocol:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the test compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

-

Titration:

-

Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

-

Titrate the solution with a standardized solution of hydrochloric acid (for a basic compound).

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point of the titration curve. Specialized software can be used for more accurate determination.[22]

-

Computational Modeling and Prediction

In silico tools play an increasingly vital role in early drug discovery by providing rapid predictions of physicochemical properties, helping to prioritize compounds for synthesis and experimental testing.[21][23][24]

Quantitative Structure-Activity Relationship (QSAR) models can predict properties like logP and pKa based on the chemical structure of the molecule.[14] These models are built using large datasets of compounds with experimentally determined properties.[24][25]

Several commercially available and open-source software packages can predict a wide range of ADME properties, including solubility, membrane permeability (e.g., Caco-2), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.[26][27][28] These predictions are valuable for identifying potential liabilities early in the drug discovery process.

Data Presentation: A Comparative Analysis

To illustrate the impact of substitution on the physicochemical properties of piperidinone derivatives, the following table presents predicted data for a series of hypothetical compounds. These values are for illustrative purposes and would require experimental verification.

| Compound ID | R1-Substituent | R2-Substituent | Predicted logP | Predicted pKa | Predicted Aqueous Solubility (logS) |

| PD-001 | H | H | 0.8 | 8.5 | -1.5 |

| PD-002 | 4-Methylphenyl | H | 2.5 | 8.3 | -3.0 |

| PD-003 | 4-Chlorophenyl | H | 2.9 | 8.1 | -3.5 |

| PD-004 | H | 4-Hydroxyphenyl | 0.5 | 8.6 | -1.0 |

| PD-005 | H | 4-Carboxyphenyl | -0.2 | 8.7 (basic), 4.2 (acidic) | -0.5 |

Conclusion and Future Perspectives

A thorough understanding and early assessment of the physicochemical properties of substituted piperidinone derivatives are indispensable for successful drug discovery and development.[6][20] By systematically evaluating lipophilicity, solubility, and pKa, and by understanding how these properties are influenced by chemical structure, researchers can design and select drug candidates with a higher probability of clinical success. The integration of robust experimental methodologies and predictive computational tools provides a powerful paradigm for navigating the complex landscape of drug discovery. As synthetic methodologies continue to advance, enabling the creation of increasingly diverse piperidinone libraries, the principles and workflows outlined in this guide will remain essential for identifying the next generation of piperidinone-based therapeutics.

References

- Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed.

- piperidone analogs: synthesis and their diverse biological applications - ResearchGate.

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

- Comparative Guide to the Synthesis and Biological Evaluation of Piperidin-4-one Derivatives - Benchchem.

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available from: [Link]

-

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacoki-netic Insights - ResearchGate. Available from: [Link]

-

Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts - PubMed. Available from: [Link]

-

An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment (2001) | Christopher E. Kibbey | 103 Citations - SciSpace. Available from: [Link]

-

Piperidin-4-one: the potential pharmacophore. | Semantic Scholar. Available from: [Link]

-

2-Piperidone | C5H9NO | CID 12665 - PubChem. Available from: [Link]

-

2-Piperidone | Solubility of Things. Available from: [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. Available from: [Link]

-

Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC - NIH. Available from: [Link]

-

Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - PMC - NIH. Available from: [Link]

-

Recent Advances in the Synthesis of Piperidones and Piperidines - ResearchGate. Available from: [Link]

-

Advancing physicochemical property predictions in computational drug discovery. Available from: [Link]

-

Drug design - Wikipedia. Available from: [Link]

-

Synthesis, Spectral Characterization, Insilico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives - ResearchGate. Available from: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available from: [Link]

-

In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors - ResearchGate. Available from: [Link]

-

Computational methods for predicting properties | ProtoQSAR. Available from: [Link]

-

Showing Compound 2-Piperidinone (FDB028421) - FooDB. Available from: [Link]

-

Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. Available from: [Link]

-